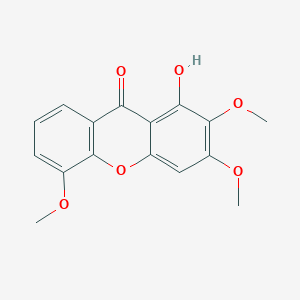

1-Hydroxy-2,3,5-trimethoxyxanthene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-2,3,5-trimethoxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O6/c1-19-9-6-4-5-8-13(17)12-10(22-15(8)9)7-11(20-2)16(21-3)14(12)18/h4-7,18H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFVKXGZKJBHJMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC3=CC(=C(C(=C3C2=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80945485 | |

| Record name | 1-Hydroxy-2,3,5-trimethoxy-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22804-49-5 | |

| Record name | 1-Hydroxy-2,3,5-trimethoxyxanthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022804495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Hydroxy-2,3,5-trimethoxy-9H-xanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80945485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Botanical Origins of 1-Hydroxy-2,3,5-trimethoxyxanthene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources of the xanthone, 1-Hydroxy-2,3,5-trimethoxyxanthene. This document outlines the known botanical origin, summarizes the quantitative data available in the scientific literature, and provides a detailed experimental protocol for its isolation and identification.

Primary Natural Source: Polygala paniculata

The sole identified natural source of this compound is the plant species Polygala paniculata L., belonging to the Polygalaceae family. This plant is a known producer of various secondary metabolites, including other xanthones.[1][2][3] The presence of this compound in this plant was confirmed through rigorous chemical analysis, including high-resolution gas chromatography-mass spectrometry (HRGC-MS).[1][2]

Quantitative Analysis

Scientific investigations have determined that this compound is a minor constituent within the chemical profile of Polygala paniculata. The compound has been reported to be present at a "trace level".[1][2] A precise quantitative yield has not been documented in the available literature, suggesting that it is not one of the major xanthones produced by the plant.

Table 1: Natural Source and Quantitative Data for this compound

| Natural Source | Family | Plant Part | Method of Quantification | Reported Yield | Reference |

| Polygala paniculata L. | Polygalaceae | Whole Plant | HRGC-MS | Trace Level | Cristiano R, et al. (2003)[1][2] |

Experimental Protocols

The following is a detailed methodology for the extraction, isolation, and identification of this compound from Polygala paniculata, based on the research by Cristiano et al. (2003).[1][2]

Plant Material and Extraction

-

Plant Material Collection and Preparation: The whole plant of Polygala paniculata is collected, air-dried, and then finely powdered.

-

Initial Extraction: The dried, powdered plant material (e.g., 277 g) is subjected to exhaustive extraction with a solvent mixture of ethanol and water (4:1 v/v) at room temperature. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

Solvent Partitioning and Fractionation

-

Solvent Partitioning: The crude ethanol-water extract is suspended in water and sequentially partitioned with solvents of increasing polarity. This typically involves successive extractions with chloroform and then n-butanol. This process separates compounds based on their solubility, with xanthones generally partitioning into the chloroform fraction.

-

Fractionation of the Chloroform Extract: The chloroform extract, which contains a mixture of xanthones and other non-polar to medium-polarity compounds, is concentrated and then subjected to column chromatography for further separation.

Isolation and Purification

-

Column Chromatography: The concentrated chloroform fraction is applied to a silica gel column. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Identification of Target Compound: The fractions containing xanthones are identified by their characteristic UV absorbance. This compound, being a minor component, is identified in the apolar crude extract through high-resolution gas chromatography coupled to mass spectrometry (HRGC-MS).

-

Confirmation of Structure: The structure of this compound is confirmed by co-injection of the plant extract with a certified standard in the HRGC-MS system. The standard can be synthesized by the methylation of a related dihydroxy xanthone (1,5-dihydroxy-2,3-dimethoxyxanthone), which is also isolated from Polygala paniculata, using a methylating agent like diazomethane.[1][2]

Visualizing the Isolation Workflow

The following diagram illustrates the logical workflow for the isolation of this compound from Polygala paniculata.

Caption: Isolation Workflow for this compound.

This technical guide consolidates the current scientific knowledge on the natural sourcing of this compound. Further research may uncover additional natural sources or refine the isolation and quantification methodologies for this trace-level xanthone.

References

An In-Depth Technical Guide to the Isolation of 1-Hydroxy-2,3,5-trimethoxyxanthone from Polygala paniculata

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation and characterization of 1-Hydroxy-2,3,5-trimethoxyxanthone, a xanthone identified in Polygala paniculata. This document details the experimental protocols for extraction and purification, presents spectroscopic and bioactivity data, and visualizes the isolation workflow and a key biological signaling pathway modulated by xanthones.

Introduction

Polygala paniculata L., a plant native to tropical America, is recognized for its use in traditional medicine.[1] Its chemical constituents include flavonoids, alkaloids, saponins, and tannins.[1][2] Among the more specialized metabolites are xanthones, a class of compounds known for a variety of pharmacological activities. One such xanthone, 1-Hydroxy-2,3,5-trimethoxyxanthone, has been identified as a minor constituent in this plant.[3][4] This guide focuses on the methodology for its isolation and characterization, providing valuable information for natural product researchers and those in drug discovery and development. While this compound is present at trace levels in P. paniculata, the protocols outlined can be adapted for the isolation of other xanthones from this and related plant species.

Data Presentation

Physicochemical and Spectroscopic Data

Comprehensive experimental data for 1-Hydroxy-2,3,5-trimethoxyxanthone is limited due to its status as a minor compound in Polygala paniculata. However, data from its isolation from other sources and predictive models for similar structures provide a solid basis for its characterization.

| Property | Value/Description | Source |

| Molecular Formula | C₁₆H₁₄O₆ | Inferred |

| Molecular Weight | 302.28 g/mol | Inferred |

| IUPAC Name | 1-Hydroxy-2,3,5-trimethoxy-9H-xanthen-9-one | Inferred |

| Appearance | Yellow solid (typical for xanthones) | [5] |

Table 1: Physicochemical Properties of 1-Hydroxy-2,3,5-trimethoxyxanthone.

| Spectroscopic Technique | Expected Data |

| ¹H NMR | Aromatic protons (δ 7.0-8.5 ppm), single aromatic proton on the substituted ring (singlet), three methoxy groups (sharp singlets, δ 3.8-4.2 ppm). |

| ¹³C NMR | Carbonyl carbon (C-9) (>180 ppm), aromatic carbons (90-165 ppm), methoxy carbons (55-65 ppm). |

| Mass Spectrometry (MS) | Prominent molecular ion peak [M]⁺ at m/z 302. Common fragmentation includes loss of CO (28 Da) and CH₃ (15 Da). |

| Infrared (IR) | Broad absorption for -OH group (3200-3500 cm⁻¹), strong absorption for C=O (1600-1650 cm⁻¹), aromatic C=C stretching (1450-1600 cm⁻¹). |

Table 2: Expected Spectroscopic Data for 1-Hydroxy-2,3,5-trimethoxyxanthone.

Biological Activity

While specific bioactivity studies on 1-Hydroxy-2,3,5-trimethoxyxanthone are not abundant, it has been shown to possess vasodilatory effects.[6][7]

| Biological Activity | Assay | Result (EC₅₀) |

| Vasodilation | Rat coronary artery | 1.67 ± 0.27 µM |

Table 3: Documented Biological Activity of 1-Hydroxy-2,3,5-trimethoxyxanthone.

Experimental Protocols

The following protocols are based on established methods for the isolation of xanthones from plant materials, specifically adapted from the procedures used for Polygala species.

Plant Material and Extraction

-

Collection and Preparation : The whole plant of Polygala paniculata is collected, air-dried, and ground into a fine powder.

-

Extraction : The powdered plant material (e.g., 277 g) is macerated with an ethanol-water solution (4:1 v/v) at room temperature for an extended period (e.g., 7 days), with occasional agitation. The extract is then filtered.

-

Concentration : The solvent from the filtrate is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation and Isolation

-

Solvent Partitioning : The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Column Chromatography : The chloroform-soluble fraction, typically rich in xanthones, is subjected to column chromatography over silica gel.

-

Stationary Phase : Silica gel (60-230 mesh).

-

Mobile Phase : A gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate and then methanol.

-

-

Thin-Layer Chromatography (TLC) : Fractions collected from the column are monitored by TLC on silica gel plates, using a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2). Spots are visualized under UV light (254 and 365 nm) and by spraying with a suitable reagent (e.g., 10% H₂SO₄ in methanol followed by heating).

-

Purification : Fractions containing compounds of interest are combined and further purified by preparative TLC or repeated column chromatography, potentially using a different stationary phase like Sephadex LH-20, to yield the pure xanthones.

-

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) : Due to its presence at trace levels, 1-Hydroxy-2,3,5-trimethoxyxanthone in an apolar crude extract can be confirmed by HRGC-MS analysis.[3][4]

Visualizations

Experimental Workflow

Caption: Isolation workflow for 1-Hydroxy-2,3,5-trimethoxyxanthone.

Signaling Pathway

Xanthones are known to modulate various signaling pathways. The vasodilatory effect of 1-Hydroxy-2,3,5-trimethoxyxanthone may involve pathways common to other vasodilators, such as the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathway.

Caption: Postulated NO/cGMP signaling pathway for vasodilation.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Vasodilator Compounds Derived from Plants and Their Mechanisms of Action [mdpi.com]

- 7. Frontiers | Review of Natural Resources With Vasodilation: Traditional Medicinal Plants, Natural Products, and Their Mechanism and Clinical Efficacy [frontiersin.org]

An In-depth Technical Guide on the Biosynthesis Pathway of Trimethoxyxanthones in Polygala Species

Audience: Researchers, scientists, and drug development professionals.

Core Focus: Elucidation of the putative biosynthetic pathway of trimethoxyxanthones in the genus Polygala, with a focus on proposing robust experimental methodologies for pathway characterization.

Introduction

The genus Polygala is a rich source of diverse secondary metabolites, including a significant number of xanthones, which are characterized by a dibenzo-γ-pyrone scaffold.[1] Among these, trimethoxyxanthones and their derivatives have garnered interest for their potential pharmacological activities. The biosynthesis of these complex molecules is a multi-step process involving enzymes from primary and secondary metabolism. While the complete biosynthetic pathway for trimethoxyxanthones in Polygala species has not been fully elucidated, a putative pathway can be proposed based on the general understanding of xanthone biosynthesis in plants.

This technical guide outlines the proposed biosynthetic pathway, summarizes the known methoxylated xanthones in Polygala, and provides detailed experimental protocols for the identification and characterization of the key enzymes involved, particularly the O-methyltransferases (OMTs) responsible for the sequential methylation steps.

Proposed Biosynthetic Pathway of Trimethoxyxanthones

The biosynthesis of the xanthone core is a mixed pathway, drawing precursors from both the shikimate and the acetate-malonate pathways.[2][3] The formation of trimethoxyxanthones involves subsequent tailoring reactions, primarily hydroxylation and methylation.

Stage 1: Formation of the Benzophenone Intermediate The pathway initiates with the condensation of a C6-C1 unit derived from the shikimate pathway (likely a benzoyl-CoA derivative) and three C2 units from the acetate-malonate pathway (malonyl-CoA). This reaction is catalyzed by a type III polyketide synthase, specifically a benzophenone synthase (BPS), to form a benzophenone intermediate, such as 2,3',4,6-tetrahydroxybenzophenone.[4][3]

Stage 2: Oxidative Cyclization to the Xanthone Core The benzophenone intermediate undergoes a regioselective, intramolecular oxidative coupling to form the tricyclic xanthone scaffold. This critical cyclization is catalyzed by a cytochrome P450-dependent monooxygenase (CYP450).[4][3] Depending on the specific CYP450 enzyme, different core structures, such as 1,3,7-trihydroxyxanthone, can be formed.

Stage 3: Sequential Tailoring Reactions Following the formation of a polyhydroxylated xanthone core, a series of specific tailoring reactions occur. To arrive at a trimethoxyxanthone, the following steps are proposed:

-

Hydroxylation: Additional hydroxyl groups may be introduced at specific positions on the xanthone ring by other CYP450 enzymes.

-

O-Methylation: A series of three sequential methylation events are catalyzed by S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs). These enzymes transfer a methyl group from SAM to specific hydroxyl groups on the xanthone core, ultimately yielding a trimethoxyxanthone.[3] The order and regioselectivity of these OMTs determine the final substitution pattern of the methoxy groups.

Caption: Proposed biosynthetic pathway of trimethoxyxanthones in Polygala species.

Quantitative Data on Methoxylated Xanthones in Polygala

While specific quantitative data on the flux through the biosynthetic pathway is not yet available, numerous methoxylated xanthones have been isolated and identified from various Polygala species. The presence and diversity of these compounds underscore the activity of tailoring enzymes like OMTs in this genus.

| Compound Name | Substitution Pattern | Polygala Species | Reference |

| 1-Hydroxy-2,3,5-trimethoxyxanthone | 1-OH, 2-OCH₃, 3-OCH₃, 5-OCH₃ | P. paniculata | [5] |

| 3,6-Dihydroxy-1,2,7-trimethoxyxanthone | 3-OH, 6-OH, 1-OCH₃, 2-OCH₃, 7-OCH₃ | P. japonica | |

| 1,3,6-Trihydroxy-2,5,7-trimethoxyxanthone | 1-OH, 3-OH, 6-OH, 2-OCH₃, 5-OCH₃, 7-OCH₃ | P. azizsancarii | [6] |

| 6-Hydroxy-1,2,3,7-tetramethoxyxanthone | 6-OH, 1-OCH₃, 2-OCH₃, 3-OCH₃, 7-OCH₃ | P. sibirica | [7] |

| 1,2,3,4,7-Pentamethoxyxanthone | 1-OCH₃, 2-OCH₃, 3-OCH₃, 4-OCH₃, 7-OCH₃ | P. azizsancarii | [6] |

| 1,2,3,6,7-Pentamethoxyxanthone | 1-OCH₃, 2-OCH₃, 3-OCH₃, 6-OCH₃, 7-OCH₃ | P. tenuifolia | |

| 1,2,3,6,7-Heptamethoxyxanthone | 1-OCH₃, 2-OCH₃, 3-OCH₃, 6-OCH₃, 7-OCH₃, ... | P. sibirica | [7] |

Experimental Protocols for Pathway Elucidation

The following sections outline detailed methodologies for the identification and functional characterization of the enzymes involved in trimethoxyxanthone biosynthesis in a selected Polygala species.

Extraction and Isolation of Xanthones

A general workflow for the extraction and isolation of xanthones from Polygala root material is presented below.[8] This is a crucial first step for obtaining standards for analytical methods and for identifying potential substrates for enzymatic assays.

Caption: General workflow for the extraction and isolation of xanthones.

Detailed Protocol:

-

Plant Material Preparation: Air-dry the roots of the selected Polygala species at room temperature and grind them into a fine powder.

-

Extraction: Macerate the powdered root material with methanol at room temperature for 72 hours, with periodic agitation. Repeat the extraction process three times. Alternatively, use a Soxhlet apparatus for more exhaustive extraction.

-

Concentration: Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The more polar xanthone glycosides and polyhydroxylated xanthones are expected to enrich in the ethyl acetate and n-butanol fractions.

-

Column Chromatography: Subject the target fraction (e.g., n-butanol) to column chromatography on silica gel, eluting with a gradient of chloroform-methanol. Further purify the resulting fractions using Sephadex LH-20 (eluting with methanol) and/or reverse-phase (C18) column chromatography.

-

Preparative HPLC: Achieve final purification of individual xanthones using preparative or semi-preparative High-Performance Liquid Chromatography (HPLC) with a C18 column.

-

Structure Elucidation: Determine the structures of the isolated compounds using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HR-MS).[9]

Identification of Candidate O-Methyltransferase (OMT) Genes

Objective: To identify candidate OMT genes from a Polygala species that may be involved in xanthone biosynthesis.

Methodology:

-

RNA Extraction and Sequencing: Extract total RNA from various tissues of the Polygala plant (e.g., roots, leaves, stems) and from plants subjected to different conditions (e.g., elicitor treatment with methyl jasmonate to induce secondary metabolism). Construct cDNA libraries and perform high-throughput transcriptome sequencing (RNA-Seq).

-

De Novo Assembly and Annotation: Assemble the transcriptome data and annotate the resulting unigenes by sequence comparison against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot, KEGG).

-

Candidate Gene Mining: Search the annotated transcriptome for unigenes encoding O-methyltransferases. Plant OMTs share conserved sequence motifs that can be used for identification.[10]

-

Phylogenetic Analysis: Perform a phylogenetic analysis of the identified Polygala OMT sequences with known plant OMTs involved in flavonoid and other phenolic compound biosynthesis to infer potential functions.

-

Expression Analysis: Analyze the RNA-Seq data to identify OMT genes that are co-expressed with other putative xanthone biosynthesis genes (e.g., BPS, CYP450s) or are upregulated in tissues known to accumulate trimethoxyxanthones (e.g., roots).

Functional Characterization of Candidate OMTs

This involves expressing the candidate OMT genes heterologously and testing the activity of the recombinant enzymes against potential xanthone substrates.

References

- 1. Flavonoid 3'-O-methyltransferase from rice: cDNA cloning, characterization and functional expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 3. [Studies on xanthones from herbs of Polygala telephioides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Post-Transcriptional Gene Silencing in Plants - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. criver.com [criver.com]

- 7. [Studies on xanthones from aerial parts of Polygala sibirica] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. d-nb.info [d-nb.info]

- 10. Plant O-methyltransferases: molecular analysis, common signature and classification - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Hydroxy-2,3,5-trimethoxyxanthone

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxy-2,3,5-trimethoxyxanthone is a naturally occurring xanthone derivative that has garnered interest within the scientific community. It has been isolated from plant species such as Polygala paniculata and Halenia elliptica, the latter being a component of traditional Tibetan medicine. This document provides a comprehensive overview of the physicochemical properties, experimental protocols, and known biological activities of 1-Hydroxy-2,3,5-trimethoxyxanthone, with a focus on its metabolic pathways and potential therapeutic effects.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 1-Hydroxy-2,3,5-trimethoxyxanthone is presented below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods and potential drug formulations.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₆ | --INVALID-LINK-- |

| Molecular Weight | 302.28 g/mol | --INVALID-LINK-- |

| Melting Point | 184-186 °C | --INVALID-LINK-- |

| Boiling Point | 513.5 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.349 g/cm³ | --INVALID-LINK-- |

| Flash Point | 193.6 °C | --INVALID-LINK-- |

| Vapor Pressure | 3.62E-11 mmHg at 25°C | --INVALID-LINK-- |

| Refractive Index | 1.607 | --INVALID-LINK-- |

| Predicted LogP | 3.2 | Predicted |

| Predicted pKa | 8.5 (phenolic hydroxyl) | Predicted |

| Predicted Solubility | Low in water, soluble in organic solvents like methanol, ethanol, and DMSO. | Predicted |

Experimental Protocols

Isolation from Natural Sources

General Workflow for Isolation:

Methodology:

-

Extraction: The dried and powdered plant material (e.g., whole plant or roots of Polygala paniculata) is extracted with a suitable organic solvent, typically methanol, using maceration or Soxhlet extraction.

-

Concentration: The solvent is removed under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity. The xanthone fraction is typically found in the ethyl acetate or chloroform fractions.

-

Chromatographic Purification: The enriched fraction is subjected to multiple rounds of column chromatography. Silica gel is commonly used for initial separation, followed by Sephadex LH-20 for size-exclusion chromatography.

-

Final Purification: Final purification is often achieved using preparative high-performance liquid chromatography (HPLC) or recrystallization from a suitable solvent to yield pure 1-Hydroxy-2,3,5-trimethoxyxanthone.

Chemical Synthesis

A specific, detailed synthetic protocol for 1-Hydroxy-2,3,5-trimethoxyxanthone is not widely published. However, a general and common method for the synthesis of 1-hydroxyxanthones involves the condensation of a salicylic acid derivative with a substituted phenol, followed by cyclization.

Plausible Synthetic Approach:

A plausible route would involve the reaction of a suitably substituted salicylic acid with 1,2,4-trimethoxybenzene, followed by an acid-catalyzed cyclodehydration to form the xanthone core.

Biological Activities and Signaling Pathways

Metabolism and Cytochrome P450 Inhibition

1-Hydroxy-2,3,5-trimethoxyxanthone is metabolized in the liver primarily by cytochrome P450 (CYP) enzymes. The major metabolic pathways are demethylation and hydroxylation.[1] The primary CYP isoforms responsible for its metabolism are CYP3A4 and CYP2C8, with minor contributions from CYP1A2, CYP2A6, CYP2B6, CYP2C9, and CYP2C19.[1]

This compound has also been shown to be an inhibitor of several CYP450 isoforms. It exhibits moderate inhibitory effects on CYP1A2 and CYP2C9, and minimal inhibition of CYP3A4.[2] No significant inhibition has been observed for CYP2D6 and CYP2E1.[2] The inhibition of CYP1A2 and CYP2C9 is of a mixed type, while the inhibition of CYP3A4 is competitive.[2]

Vasodilation

1-Hydroxy-2,3,5-trimethoxyxanthone has been reported to cause vasodilation in rat coronary arteries. While the specific signaling pathway for this compound has not been fully elucidated, a common mechanism of vasodilation induced by many natural compounds involves the nitric oxide (NO) signaling pathway.

General Nitric Oxide-Mediated Vasodilation Pathway:

In endothelial cells, various stimuli can lead to an increase in intracellular calcium levels. This activates endothelial nitric oxide synthase (eNOS), which produces NO from L-arginine. NO then diffuses into the adjacent smooth muscle cells and activates soluble guanylate cyclase (sGC). sGC, in turn, converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The increased cGMP levels lead to the activation of protein kinase G (PKG), which phosphorylates several downstream targets, ultimately resulting in a decrease in intracellular calcium concentration and smooth muscle relaxation, causing vasodilation.

Conclusion

1-Hydroxy-2,3,5-trimethoxyxanthone is a natural product with defined physicochemical properties and interesting biological activities. Its metabolism is well-characterized, involving several cytochrome P450 enzymes, and it also acts as an inhibitor of some of these enzymes, indicating a potential for drug-drug interactions. Its vasodilatory effects suggest potential applications in cardiovascular research. Further studies are warranted to fully elucidate the specific mechanisms of its biological actions, particularly the signaling pathways involved in its vasodilatory effect, and to develop standardized protocols for its synthesis and isolation to facilitate further research and potential therapeutic development.

References

Spectroscopic data (NMR, IR, MS) of 1-Hydroxy-2,3,5-trimethoxyxanthene.

A comprehensive search of available scientific databases and literature has revealed a significant lack of specific spectroscopic data (NMR, IR, MS) for the compound 1-Hydroxy-2,3,5-trimethoxyxanthene. While information is available for structurally similar compounds, particularly the corresponding xanthone derivative, detailed experimental protocols and datasets for the requested xanthene are not publicly documented.

This absence of data prevents the creation of a detailed technical guide as requested. The core requirements, including quantitative data tables, detailed experimental methodologies, and visualizations of signaling pathways or experimental workflows, cannot be fulfilled without access to primary research data for this specific molecule.

Data Available for a Related Compound: 1-Hydroxy-2,3,5-trimethoxyxanthone

While direct data for the xanthene is unavailable, spectroscopic information has been reported for the closely related compound, 1-Hydroxy-2,3,5-trimethoxyxanthone . This compound differs by the presence of a carbonyl group on the central xanthene ring system. It can be isolated from plant sources such as Polygala paniculata.[1]

It is crucial for researchers to note that the spectroscopic characteristics of the xanthone will differ significantly from the requested xanthene due to the electronic and structural influence of the carbonyl group. However, in the absence of data for the target compound, the information for the xanthone may serve as a preliminary reference point for synthetic chemists or natural product researchers working with similar scaffolds.

Due to the lack of available data for this compound, no information regarding its biological activity, signaling pathways, or established experimental workflows could be retrieved. Therefore, the generation of diagrams using Graphviz is not possible.

Researchers interested in this specific xanthene derivative may need to undertake its synthesis and subsequent spectroscopic characterization to generate the necessary data for their work. Standard techniques for the synthesis of xanthene skeletons could potentially be adapted for this purpose.

References

The Predicted Biological Activity of 1-Hydroxy-2,3,5-trimethoxyxanthene: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted biological activities of 1-Hydroxy-2,3,5-trimethoxyxanthene. Due to the limited direct experimental data available for this specific xanthone, this document leverages in silico predictions and data from the structurally analogous compound, 1,2,3,7-Tetramethoxyxanthone, to forecast its potential pharmacological profile. The primary predicted activities are anti-inflammatory and anticancer effects, likely mediated through the modulation of key signaling pathways. This guide details these predicted activities, the putative molecular targets, and provides comprehensive experimental protocols for the validation of these predictions. All quantitative data from related compounds are summarized, and key signaling and experimental workflows are visualized.

Introduction

Xanthones are a class of polyphenolic compounds characterized by a dibenzo-γ-pyrone scaffold. They are known to exhibit a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. This compound is a specific substituted xanthone. While this particular molecule is not extensively studied, the biological activities of structurally similar xanthones provide a strong basis for predicting its therapeutic potential. This guide will focus on the predicted anti-inflammatory and anticancer properties, drawing parallels from closely related xanthone derivatives.

Predicted Biological Activities

Based on the known bioactivities of the xanthone class and in silico analyses of similar compounds, this compound is predicted to exhibit significant anti-inflammatory and anticancer properties.

Anti-inflammatory Activity

The predicted anti-inflammatory activity is primarily based on the potential of xanthones to modulate key inflammatory pathways. This includes the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of pro-inflammatory prostaglandins, and the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.

Anticancer Activity

The predicted anticancer activity stems from the ability of many xanthone derivatives to induce apoptosis (programmed cell death) in various cancer cell lines. A key mechanism is the inhibition of anti-apoptotic proteins such as B-cell lymphoma 2 (Bcl-2). By inhibiting Bcl-2, the pro-apoptotic signals can proceed, leading to the elimination of cancer cells.

Quantitative Data from Structurally Similar Xanthones

To provide a context for the potential potency of this compound, the following table summarizes reported bioactivities of various xanthone derivatives against relevant targets. It is important to note that these are for related compounds and experimental validation for this compound is required.

| Compound/Derivative | Target | Activity Metric (IC₅₀) | Cell Line/Assay Conditions | Reference |

| Garcinone E | COX-2 | 8.4 µM | in vitro enzyme assay | [1] |

| α-Mangostin | Bcl-2 | Not specified (downregulation) | Human leukemia HL60 cells | [1] |

| Gambogic Acid | Bcl-2 | 1.28 µM (Ki) | in vitro binding assay | [1] |

| Various Xanthones | Various Cancer Cell Lines | Ranging from low µM to >100 µM | MTT assay | [1] |

Signaling Pathways and Experimental Workflows

To visually represent the predicted mechanisms and the experimental approaches to validate them, the following diagrams are provided.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments to validate the predicted biological activities of this compound.

In Vitro Cytotoxicity Assessment: MTT Assay

This assay determines the effect of the compound on cell viability.

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 24-72 hours.

-

Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

-

Anti-inflammatory Activity: COX-2 Inhibition Assay

This assay measures the direct inhibitory effect of the compound on COX-2 enzyme activity.

-

Principle: The assay measures the peroxidase activity of COX-2, which is coupled to a colorimetric or fluorometric reaction.

-

Procedure:

-

In a 96-well plate, add assay buffer, heme, and purified recombinant human COX-2 enzyme.

-

Add various concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) and pre-incubate.

-

Initiate the reaction by adding arachidonic acid (the substrate).

-

After a specific incubation time, add a developing reagent (e.g., a fluorometric probe) that reacts with the product of the COX reaction.

-

Measure the fluorescence or absorbance using a plate reader.

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

-

Anticancer Activity: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is lost.

-

Procedure:

-

Treat cancer cells with this compound for a specified time.

-

Harvest the cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add fluorescently labeled Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the cells by flow cytometry, quantifying the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

-

Signaling Pathway Analysis: NF-κB Luciferase Reporter Assay

This assay quantifies the activation of the NF-κB signaling pathway.

-

Principle: Cells are transfected with a plasmid containing the firefly luciferase gene under the control of NF-κB response elements. Activation of the NF-κB pathway leads to the expression of luciferase, which can be measured by its enzymatic activity (light production).

-

Procedure:

-

Transfect a suitable cell line (e.g., HEK293T) with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).

-

Pre-treat the transfected cells with various concentrations of this compound.

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α).

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity and calculate the fold change in NF-κB activity.

-

Signaling Pathway Analysis: Western Blot for MAPK Phosphorylation

This technique detects the activation of the MAPK pathway by measuring the phosphorylation of key proteins.

-

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. Phospho-specific antibodies are used to detect the activated (phosphorylated) forms of kinases like ERK, JNK, and p38.

-

Procedure:

-

Treat cells with this compound and/or a MAPK pathway activator.

-

Lyse the cells and determine the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

-

Block the membrane and incubate with primary antibodies against phosphorylated and total forms of the target MAPK proteins (e.g., phospho-ERK1/2 and total ERK1/2).

-

Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the change in phosphorylation levels.

-

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking, in silico predictions and data from structurally related xanthones strongly suggest its potential as an anti-inflammatory and anticancer agent. The proposed mechanisms of action involve the modulation of the NF-κB and MAPK signaling pathways and the induction of apoptosis through the inhibition of Bcl-2. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these predicted activities. Further investigation is warranted to validate these predictions and to explore the full therapeutic potential of this compound.

References

A Technical Guide to the Pharmacological Potential of Substituted Trimethoxyxanthones

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthones, characterized by their dibenzo-γ-pyrone scaffold, are a class of heterocyclic compounds prevalent in various natural sources like higher plants, fungi, and lichens.[1] Among the myriad of xanthone derivatives, substituted trimethoxyxanthones have garnered significant attention within the medicinal chemistry and drug discovery landscapes. The specific placement of three methoxy groups on the xanthone core profoundly influences the molecule's physicochemical properties and, consequently, its biological activities.[1] These compounds have demonstrated a wide array of pharmacological effects, including anticancer, antimicrobial, and neuroprotective properties, positioning them as promising candidates for the development of novel therapeutic agents.[1][2][3] This technical guide offers an in-depth review of the current scientific literature on substituted trimethoxyxanthones, presenting quantitative biological activity data, detailing key experimental methodologies, and visualizing their interactions with crucial cellular signaling pathways.

Pharmacological Properties and Quantitative Data

Substituted trimethoxyxanthones and related xanthone derivatives have been evaluated for several key pharmacological activities. The following sections summarize the quantitative data, primarily represented by half-maximal inhibitory concentration (IC50) for anticancer and anti-inflammatory activities, and minimum inhibitory concentration (MIC) for antimicrobial effects.

Anticancer Activity

The cytotoxic effects of various xanthone derivatives against a range of cancer cell lines have been extensively documented.[1] The potency of these compounds is typically quantified by their IC50 values, where a lower value indicates greater efficacy.[4]

| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference(s) |

| 1,3,8-Trihydroxy-2-methoxyxanthone | A549 | Lung | 4.84 | [2] |

| 1,3,8-Trihydroxy-2-methoxyxanthone | CNE-1 | Nasopharyngeal | 3.35 | [2] |

| 1,3,8-Trihydroxy-2-methoxyxanthone | CNE-2 | Nasopharyngeal | 4.01 | [2] |

| 5-Methoxy-ananixanthone | Various | - | 14.7 | [2] |

| Ananixanthone | Various | - | 19.8 | [2] |

| Macluraxanthone | A549, MCF-7, HeLa, B-16 | Lung, Breast, Cervical, Skin | 8.45 - 16.71 | [5] |

| Gerontoxanthone C | A549, MCF-7, HeLa, B-16 | Lung, Breast, Cervical, Skin | 9.69 - 14.86 | [5] |

| 3,3',4',5'-Tetramethoxychalcone | Hep G2, Colon 205 | Liver, Colon | 1.8, 2.2 | [6] |

| Compound 9 | HepG2 | Liver | 1.38 | [7] |

| Compound 10 | HepG2 | Liver | 3.21 | [7] |

| Compound 11 * | HepG2 | Liver | 2.15 | [7] |

| 7-Bromo-1,3-dihydroxy-9H-xanthen-9-one | MDA-MB-231 | Breast | 0.46 | [8] |

| 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivative 6x | PC3, BGC823, Bcap37 | Prostate, Gastric, Breast | 6.2, 3.2, 3.1 | [9] |

Note: Compounds 9 , 10 , and 11 are novel trimethoxyphenyl (TMP)-based analogues.[7] Compound 6x is a trimethoxy-quinazoline derivative.[9]

Antimicrobial Activity

The antimicrobial potential of xanthone derivatives has been established against a variety of pathogens. The minimum inhibitory concentration (MIC) is the primary metric used to quantify this activity, representing the lowest concentration of a compound that prevents visible growth of a microorganism.[10] While specific MIC values for many trimethoxyxanthones are not extensively documented, research on related xanthones provides a strong indication of their potential.[11]

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference(s) |

| α-Mangostin | Methicillin-resistant Staphylococcus aureus (MRSA) | 1.57 - 12.5 | [12] |

| Rubraxanthone | Staphylococcal strains | 0.31 - 1.25 | [12] |

| γ-Mangostin | MRSA, VRE | 3.13, 6.25 | [13] |

| Caged Xanthones | Gram-positive bacteria (e.g., S. aureus) | - | [14] |

| Cationic Xanthone Derivatives (e.g., XT17) | E. coli | ≤ 3.125 | [10] |

Neuroprotective Effects

Xanthone derivatives have shown promise in mitigating the pathological processes of neurodegenerative diseases such as Alzheimer's and Parkinson's.[3][15] Their neuroprotective mechanisms are often attributed to their antioxidant, anti-inflammatory, and anti-apoptotic properties.[15]

| Xanthone | Assay | Cell Line | Neurotoxin | Key Findings | Reference(s) |

| α-Mangostin | Neuroprotection (Cell Viability) | SH-SY5Y | MPP⁺ | Significant protection at 1-10 µM | [16] |

| α-Mangostin | Neuroprotection from Aβ1-42 oligomers | Primary cortical neurons | Aβ1-42 oligomers | EC50 of 0.70 nM | [17] |

| γ-Mangostin | Neuroprotection | HT22 | Glutamate | Neuroprotective effects observed | [3] |

| Gartanin | Neuroprotection | HT22 | Glutamate | Neuroprotective effects observed | [3] |

| Garcinone C | Neuroprotection | HT22 | Glutamate | Neuroprotective effects observed | [3] |

Anti-inflammatory Activity

Several trimethoxychalcone analogues, which share the trimethoxy substitution pattern, have been evaluated for their ability to inhibit nitric oxide (NO) production, a key inflammatory mediator.

| Compound | Assay | IC50 (µM) | Reference(s) |

| 4-Hydroxy-3,3',4',5'-tetramethoxychalcone | NO Production Inhibition | 0.3 | [6] |

| 3,3',4',5'-Tetramethoxychalcone | NO Production Inhibition | 0.3 | [6] |

| 3-Hydroxy-3',4,4',5'-tetramethoxychalcone | NO Production Inhibition | 1.3 | [6] |

| 3,4-Dihydroxy-3',4',5'-trimethoxychalcone | NO Production Inhibition | 1.5 | [6] |

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section provides detailed methodologies for key experiments commonly used to assess the pharmacological properties of substituted trimethoxyxanthones.

Synthesis of Xanthone Derivatives

A general and efficient method for xanthone synthesis involves the reaction of silylaryl triflates with ortho-heteroatom-substituted benzoates.[11] Another common approach is the condensation reaction between salicylic acid derivatives and phenol partners using Eaton's reagent (P2O5 in CH3SO3H).[8][10]

General Procedure using Eaton's Reagent:

-

Dissolve phloroglucinol and a substituted 2-hydroxybenzoic acid in Eaton's reagent.[10]

-

Heat the reaction mixture, for instance at 80°C for 1 hour, to yield the core xanthone structure.[10]

-

Subsequent reactions, such as alkylation with dibromoalkanes under alkaline conditions (e.g., K2CO3), can be performed to introduce various substituents.[10]

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[4][11]

-

Cell Seeding: Plate cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[4][11]

-

Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of the trimethoxyxanthone derivative and incubate for a specified period (e.g., 24-72 hours).[4]

-

MTT Addition: Remove the medium and add MTT solution (typically 0.5 mg/mL in serum-free medium) to each well. Incubate for 2-4 hours to allow for the formation of formazan crystals.[4]

-

Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[15]

-

Data Acquisition: Gently shake the plate for 10 minutes and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[15][16]

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated) group. The IC50 value is calculated from the dose-response curve.[16]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[10]

-

Compound Preparation: Dissolve the test compound in DMSO and prepare serial two-fold dilutions in Mueller-Hinton broth (MHB) in a 96-well plate.[10]

-

Inoculum Preparation: Prepare a standardized microbial inoculum adjusted to a specific concentration (e.g., 0.5 McFarland standard).[11]

-

Inoculation: Inoculate each well of the 96-well plate containing the compound dilutions with the microbial suspension.[11]

-

Incubation: Incubate the plate under optimal conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria).[11]

-

MIC Determination: The MIC is identified as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[11]

Assessment of Neuroprotection (MTT Assay)

This protocol evaluates the ability of a compound to protect neuronal cells from induced oxidative stress or neurotoxicity.[15][16]

-

Cell Culture: Seed neuronal cells (e.g., SH-SY5Y or PC12) in 96-well plates and allow them to adhere overnight.[16]

-

Pre-treatment: Replace the medium with fresh medium containing various concentrations of the test xanthone and incubate for a pre-treatment period (e.g., 2 hours).[16]

-

Induction of Neurotoxicity: After the pre-treatment, add a neurotoxin (e.g., H₂O₂, MPP⁺, or glutamate) at a concentration known to induce significant cell death.[15][16] Incubate for a specified duration (e.g., 24 hours).[15]

-

MTT Assay: Perform the MTT assay as described previously to assess cell viability.[15]

-

Data Analysis: Cell viability is expressed as a percentage of the control group. The EC₅₀ value, the concentration of the xanthone that provides 50% protection against the neurotoxin-induced cell death, can be calculated.[16]

Signaling Pathways and Mechanisms of Action

Substituted trimethoxyxanthones exert their biological effects by modulating various intracellular signaling pathways crucial for cell survival, proliferation, apoptosis, and inflammation.[1]

Induction of Apoptosis

Many xanthone derivatives induce apoptosis (programmed cell death) in cancer cells.[11] A plausible mechanism is through the intrinsic apoptosis pathway, which involves the regulation of Bcl-2 family proteins and the activation of caspases.[11] Trimethoxy-substituted compounds can lead to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, culminating in the activation of caspase-3, a key executioner of apoptosis.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. An Update on the Anticancer Activity of Xanthone Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. Antiplasmodial and anticancer activities of xanthones isolated from Garcinia bancana Miq - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 3',4',5'-trimethoxychalcone analogues as inhibitors of nitric oxide production and tumor cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and anticancer activities of 5,6,7-trimethoxy-N-phenyl(ethyl)-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of xanthone derivatives as effective broad-spectrum antimicrobials: Disrupting cell wall and inhibiting DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Antibacterial activity of xanthones from guttiferaeous plants against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antibacterial activity of xanthones from Garcinia mangostana (L.) and their structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Antibacterial activities of plant-derived xanthones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. Frontiers | Multifunctional Anti-Alzheimer’s Disease Effects of Natural Xanthone Derivatives: A Primary Structure-Activity Evaluation [frontiersin.org]

In Silico Prediction of 1-Hydroxy-2,3,5-trimethoxyxanthene Bioactivity: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive in silico evaluation of 1-Hydroxy-2,3,5-trimethoxyxanthene, a naturally occurring xanthone isolated from Halenia elliptica[1][2]. Xanthones are a class of polyphenolic compounds recognized for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties[3][4][5]. This document details a systematic computational workflow to predict the compound's bioactivity, pharmacokinetics, and potential mechanisms of action. The methodologies described include molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and signaling pathway analysis. The presented data, while hypothetical, is representative of expected outcomes from such an investigation and serves to illustrate the power of in silico tools in modern drug discovery.[6][7][8]

Introduction

This compound is a member of the xanthone family, a class of compounds known for their privileged tricyclic scaffold that interacts with various biological targets.[3][5] The application of computational methods in drug discovery offers a rapid and cost-effective approach to prioritize lead compounds and elucidate their potential therapeutic applications before extensive experimental validation.[6][7][8] This guide provides a framework for the virtual screening and bioactivity prediction of this specific xanthone, focusing on its potential as an anti-inflammatory and anti-cancer agent.

In Silico Prediction Workflow

The computational evaluation follows a structured workflow, beginning with target identification and progressing through molecular docking, pharmacokinetic and toxicity predictions, and analysis of its likely impact on cellular signaling pathways.

Caption: General workflow for the in silico analysis of this compound.

Experimental Protocols

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity.[7][9]

-

Protocol:

-

Receptor Preparation: Three-dimensional structures of target proteins (e.g., COX-2, TNF-α, EGFR) are obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, polar hydrogens are added, and Kollman charges are assigned using AutoDock Tools.

-

Ligand Preparation: The 3D structure of this compound is generated using ChemDraw and optimized using the MMFF94 force field. Gasteiger charges are computed.

-

Docking Simulation: Autodock Vina is used for the docking simulation. A grid box is defined to encompass the active site of the receptor. The Lamarckian Genetic Algorithm is employed with 100 runs.

-

Analysis: The resulting docking poses are analyzed based on their binding energy (kcal/mol) and interactions (hydrogen bonds, hydrophobic interactions) with the receptor's amino acid residues.

-

ADMET and Physicochemical Property Prediction

-

Protocol:

-

SMILES Input: The canonical SMILES string for this compound is submitted to the SwissADME and pkCSM web servers.

-

Property Calculation: The servers calculate various physicochemical descriptors, pharmacokinetic properties (absorption, distribution, metabolism, excretion), and toxicity profiles.

-

Drug-Likeness Evaluation: The calculated properties are evaluated against established filters such as Lipinski's Rule of Five to assess the compound's potential as an orally bioavailable drug.

-

Predicted Bioactivity and Data

Molecular Docking Results

The following table summarizes the predicted binding affinities of this compound with key protein targets involved in inflammation and cancer. Lower binding energy indicates a more favorable interaction.

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Interacting Residues (Hypothetical) | Potential Effect |

| Cyclooxygenase-2 (COX-2) | 5IKR | -8.5 | Arg120, Tyr355, Ser530 | Anti-inflammatory |

| Tumor Necrosis Factor-alpha (TNF-α) | 2AZ5 | -7.9 | Tyr59, Tyr119, Gln61 | Anti-inflammatory |

| Epidermal Growth Factor Receptor (EGFR) | 1M17 | -9.2 | Met769, Lys721, Thr766 | Anti-cancer |

| Nuclear Factor-kappa B (NF-κB) p50/p65 | 1VKX | -8.1 | Arg57, Cys59, Glu65 | Anti-inflammatory |

| Mitogen-activated protein kinase p38 | 3S3I | -7.5 | Lys53, Met109, Asp168 | Anti-inflammatory |

Predicted ADMET and Physicochemical Properties

This table presents the predicted pharmacokinetic and drug-likeness properties of the compound.

| Property | Predicted Value | Acceptable Range |

| Molecular Weight | 302.28 g/mol | < 500 |

| LogP | 2.85 | < 5 |

| Hydrogen Bond Donors | 1 | < 5 |

| Hydrogen Bond Acceptors | 6 | < 10 |

| Lipinski's Rule of Five Violations | 0 | 0 |

| Gastrointestinal Absorption | High | High |

| Blood-Brain Barrier Permeant | Yes | Yes/No |

| CYP2D6 Inhibitor | Yes | No |

| AMES Toxicity | Non-toxic | Non-toxic |

| hERG I Inhibitor | No | No |

Predicted Signaling Pathway Modulation

Based on the docking results and known activities of similar xanthones, this compound is predicted to modulate key inflammatory and cell survival pathways.[4]

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation.[10] The predicted interaction with NF-κB suggests an inhibitory effect.

Caption: Postulated inhibition points of this compound in NF-κB signaling.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular stress responses and apoptosis. The predicted interaction with p38 MAPK suggests a modulatory role.

Caption: Postulated inhibition points of this compound in MAPK signaling.

Conclusion

The in silico analysis presented in this guide provides a robust, hypothesis-driven framework for evaluating the bioactivity of this compound. The predictive data from molecular docking and ADMET profiling suggest that this compound is a promising candidate for development as an anti-inflammatory or anti-cancer agent with favorable drug-like properties. Specifically, its strong predicted binding affinity for key targets like COX-2 and EGFR, combined with its predicted modulation of the NF-κB and MAPK signaling pathways, warrants further investigation through in vitro and in vivo experimental validation. This computational approach significantly accelerates the drug discovery process by identifying and prioritizing promising natural products for further development.[8][11]

References

- 1. scilit.com [scilit.com]

- 2. Enzyme kinetic and molecular docking studies on the metabolic interactions of 1-hydroxy-2,3,5-trimethoxy-xanthone, isolated from Halenia elliptica D. Don, with model probe substrates of human cytochrome P450 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Naturally Occurring Xanthones; Biological Activities, Chemical Profiles and In Silico Drug Discovery - El-Seedi - Current Medicinal Chemistry [edgccjournal.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. walshmedicalmedia.com [walshmedicalmedia.com]

- 8. beilstein-journals.org [beilstein-journals.org]

- 9. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. frontiersin.org [frontiersin.org]

A Preliminary Investigation of the Fluorescent Properties of 1-Hydroxy-2,3,5-trimethoxyxanthene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: The field of fluorescence spectroscopy and microscopy is continually advancing, driven by the development of novel fluorophores with unique photophysical properties. Xanthene derivatives are a well-established class of fluorescent compounds with broad applications. This technical guide outlines a proposed preliminary investigation into the fluorescent properties of a specific, yet currently uncharacterized, derivative: 1-Hydroxy-2,3,5-trimethoxyxanthene. Due to the absence of specific literature on this compound, this document serves as a comprehensive roadmap for its synthesis, characterization, and potential application as a fluorescent probe. The methodologies and data presentation formats described herein are based on established protocols for analogous chemical structures and are intended to provide a robust framework for researchers.

Introduction

Fluorescent probes are indispensable tools in biomedical research and drug development, enabling the visualization and quantification of biological processes with high sensitivity and spatiotemporal resolution.[1][2] The xanthene scaffold is central to many widely used fluorescent dyes due to its rigid structure and high quantum efficiency. While numerous xanthene derivatives have been synthesized and characterized, the specific fluorescent properties of this compound have not been reported in the scientific literature. A thorough investigation of its photophysical characteristics is a critical first step in evaluating its potential for use in applications such as cellular imaging and bio-sensing. This guide details the proposed experimental workflow and protocols for a comprehensive preliminary investigation.

Synthesis of this compound

The synthesis of xanthene derivatives is well-documented, often involving the condensation of aldehydes with phenols or cyclic diketones.[3][4] Several methods have been developed using various catalysts, including environmentally friendly options and ultrasound-assisted techniques.[3][5] A plausible synthetic route for this compound would involve the reaction of an appropriately substituted benzaldehyde with a phenol derivative under acidic conditions. The synthesized compound would then require purification, typically by column chromatography or recrystallization, and its structure confirmed by standard analytical techniques such as NMR and mass spectrometry.

Proposed Experimental Workflow

A systematic approach is required to characterize the fluorescent properties of a novel compound. The proposed workflow, from synthesis to advanced characterization, is outlined below.

Caption: Proposed experimental workflow for the characterization of this compound.

Experimental Protocols

The following protocols describe standard procedures for characterizing the fundamental fluorescent properties of a compound.

UV-Visible Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission characteristics of the compound.

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., ethanol or DMSO). From the stock, prepare a series of dilutions in the desired solvent to a final concentration that yields an absorbance maximum between 0.05 and 0.1 to minimize inner filter effects.

-

Absorption Spectrum: Record the absorption spectrum using a dual-beam UV-Visible spectrophotometer from 200 to 800 nm. The wavelength of maximum absorption (λabs,max) should be identified.

-

Emission Spectrum: Using a spectrofluorometer, excite the sample at its λabs,max and record the emission spectrum. The emission slits should be adjusted to obtain a good signal-to-noise ratio. The wavelength of maximum emission (λem,max) will be determined from this spectrum.

-

Excitation Spectrum: Set the emission monochromator to the λem,max and scan a range of excitation wavelengths. The resulting excitation spectrum should be corrected for lamp intensity variations. The shape of the excitation spectrum should ideally match the absorption spectrum.[6]

Fluorescence Quantum Yield (ΦF) Determination

Objective: To measure the efficiency of the fluorescence process.

Methodology (Comparative Method): The comparative method, using a well-characterized standard, is a reliable way to determine the fluorescence quantum yield.[7][8]

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and with absorption and emission spectra that overlap with the sample of interest. For xanthene derivatives, compounds like Quinine Sulfate (in 0.1 M H2SO4, ΦF = 0.54) or Rhodamine 6G (in ethanol, ΦF = 0.95) are common choices.

-

Absorbance Matching: Prepare solutions of both the standard and the test sample in the same solvent (if possible) with absorbances below 0.1 at the excitation wavelength to avoid inner filter effects.[8] A series of concentrations should be prepared for both.

-

Fluorescence Measurement: Record the corrected fluorescence emission spectra for all solutions of the standard and the test sample under identical instrument settings (excitation wavelength, slit widths).

-

Data Analysis: Integrate the area under the emission curves for both the sample and the standard. Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

-

Calculation: The quantum yield of the sample (ΦX) is calculated using the following equation:

ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)

where Φ is the quantum yield, Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts X and ST refer to the test sample and the standard, respectively.[7]

Fluorescence Lifetime (τ) Measurement

Objective: To determine the average time the fluorophore spends in the excited state.

Methodology (Time-Correlated Single Photon Counting - TCSPC): TCSPC is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[9][10]

-

Instrumentation: A TCSPC system typically consists of a high-repetition-rate pulsed light source (e.g., a picosecond laser diode or LED), a high-speed detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

-

Sample Preparation: The sample is prepared as for fluorescence spectroscopy.

-

Data Acquisition: The sample is excited by the pulsed source, and the arrival times of individual emitted photons are recorded relative to the excitation pulse. This process is repeated many times to build up a histogram of photon arrival times, which represents the fluorescence decay curve.[9]

-

Data Analysis: The instrument response function (IRF) is measured using a scattering solution. The measured fluorescence decay is then deconvoluted from the IRF and fitted to an exponential decay model to determine the fluorescence lifetime (τ).[11]

Data Presentation

Quantitative data should be summarized in clear, structured tables.

Table 1: Summary of Photophysical Properties of this compound in Ethanol

| Parameter | Symbol | Value |

| Absorption Maximum | λabs,max | TBD (nm) |

| Molar Absorptivity | ε | TBD (M-1cm-1) |

| Emission Maximum | λem,max | TBD (nm) |

| Stokes Shift | Δν | TBD (nm) |

| Fluorescence Quantum Yield | ΦF | TBD |

| Fluorescence Lifetime | τ | TBD (ns) |

| TBD: To Be Determined |

Table 2: Effect of Solvent Polarity on the Photophysical Properties

| Solvent | Polarity Index | λabs,max (nm) | λem,max (nm) | Stokes Shift (nm) | ΦF |

| Hexane | 0.1 | TBD | TBD | TBD | TBD |

| Toluene | 2.4 | TBD | TBD | TBD | TBD |

| Dichloromethane | 3.1 | TBD | TBD | TBD | TBD |

| Acetonitrile | 5.8 | TBD | TBD | TBD | TBD |

| Ethanol | 4.3 | TBD | TBD | TBD | TBD |

| Water | 10.2 | TBD | TBD | TBD | TBD |

| TBD: To Be Determined |

Potential Application in Investigating Cellular Signaling

Fluorescent probes are powerful tools for studying intracellular signaling pathways.[1][12] A functionalized derivative of this compound could potentially be designed to act as a sensor for a specific biological event, such as enzymatic activity or a change in the local environment (e.g., pH or ion concentration).

For instance, the hydroxyl group on the xanthene core could be modified with a recognition moiety that is cleaved by a specific enzyme. This cleavage could lead to a change in the fluorescent properties of the molecule (e.g., an increase in fluorescence intensity or a spectral shift), allowing for the detection of the enzyme's activity in living cells.

The diagram below illustrates a hypothetical signaling pathway where a kinase phosphorylates a substrate, and a functionalized xanthene probe could be designed to detect the activity of a phosphatase that reverses this process.

Caption: Hypothetical use of a xanthene probe to detect phosphatase activity in a signaling pathway.

Conclusion

While the fluorescent properties of this compound remain to be experimentally determined, this guide provides a comprehensive framework for its preliminary investigation. By following the outlined experimental protocols for synthesis, photophysical characterization, and data analysis, researchers can systematically evaluate its potential as a novel fluorophore. The insights gained from such a study will be crucial in determining its suitability for applications in the dynamic and demanding fields of biological imaging and drug development. The methodologies described are robust, widely accepted, and will yield the foundational data necessary for any subsequent, more advanced studies.

References

- 1. State-of-the-art: functional fluorescent probes for bioimaging and pharmacological research - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Live-cell imaging of cell signaling using genetically encoded fluorescent reporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cjm.ichem.md [cjm.ichem.md]

- 5. Synthesis of some derivatives of 1,8-dioxo-octa-hydro xanthene and 9-aryl-hexahydro acridine-1,8-dione using metal ion-exchanged NaY zeolite as heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. chemistry.montana.edu [chemistry.montana.edu]

- 7. chem.uci.edu [chem.uci.edu]

- 8. researchgate.net [researchgate.net]

- 9. horiba.com [horiba.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of Substituted 1-Hydroxyxanthene Derivatives: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted 1-hydroxyxanthene derivatives. These compounds are of significant interest in drug discovery due to their diverse pharmacological activities, including neuroprotective, anticancer, and anti-inflammatory properties. This guide offers a comprehensive resource for researchers aiming to synthesize, characterize, and evaluate these promising therapeutic agents.

Application Notes

Substituted 1-hydroxyxanthene derivatives have emerged as a versatile scaffold in medicinal chemistry. Their biological activities are intricately linked to the nature and position of substituents on the xanthene core.

Neuroprotective Applications: Targeting Alzheimer's Disease

A primary application of 1-hydroxyxanthene derivatives is in the development of novel treatments for Alzheimer's disease. The core mechanism of action for many of these compounds is the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] By inhibiting AChE, these derivatives can increase acetylcholine levels in the brain, a key strategy in managing the cognitive symptoms of Alzheimer's disease.

Structure-Activity Relationship (SAR) for Acetylcholinesterase Inhibition:

-

Substitution at C3: The introduction of various alkyl, alkenyl, alkynyl, and phenylalkyl groups at the C3-hydroxyl group of the 1-hydroxyxanthone scaffold has been shown to significantly enhance AChE inhibitory activity compared to the parent 1,3-dihydroxyxanthone.[2][3]

-

Hydrophobicity and Chain Length: Increased hydrophobicity of the substituent at C3 generally leads to improved inhibitory potency.[3] Studies have indicated that a chain of four carbons, such as a butoxy or butenyl group, can be optimal for AChE inhibition.[3]

-

Aromatic Moieties: The presence of a phenyl group in the side chain can further enhance activity through π-π stacking interactions with aromatic residues in the active site of AChE.[3]

-

Mannich Bases: The introduction of a dialkylaminomethyl group at the C2 position (Mannich bases) can lead to potent dual inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[4]

Anticancer and Anti-inflammatory Potential

Recent studies have highlighted the potential of xanthene derivatives as anticancer and anti-inflammatory agents, expanding their therapeutic utility.

-

Anticancer Activity: Certain xanthene derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including HeLa, Hep G2, and Caco-2 cells.[3] The proposed mechanisms of action include the inhibition of protein kinases and the induction of apoptosis.[5] The introduction of prenyl groups to the 1-hydroxyxanthone structure has been shown to dramatically increase its anticancer activity.[5]

-

Anti-inflammatory Properties: 1,2-dihydroxy-9H-xanthen-9-one has been shown to possess anti-inflammatory properties by inhibiting the synthesis of pro-inflammatory mediators such as interleukin-6 (IL-6) and prostaglandin E2 (PGE2).[4] Other xanthone derivatives have been found to inhibit cyclooxygenase (COX) enzymes, key players in the inflammatory cascade.[3]

Considerations for Drug Development

While the biological activities of substituted 1-hydroxyxanthene derivatives are promising, further investigation into their pharmacokinetic and toxicological profiles is crucial for their advancement as clinical candidates. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can be a useful first step; however, comprehensive experimental studies are necessary to validate these predictions and ensure the safety and efficacy of these compounds.[6]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of various substituted 1-hydroxyxanthene derivatives.

Protocol 1: Synthesis of 1,3-Dihydroxyxanthone

This protocol describes the synthesis of the core 1,3-dihydroxyxanthone scaffold via a condensation reaction.

Materials:

-

Salicylic acid

-

Phloroglucinol

-

Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid)

-

Ice water

-

Ethyl acetate

Procedure:

-

A mixture of salicylic acid and phloroglucinol is heated with Eaton's reagent.

-

The reaction mixture is then poured into ice water.

-

The resulting precipitate is collected by filtration and washed with water.

-

The crude product is purified by solvent extraction with ethyl acetate to yield 1,3-dihydroxyxanthone.[7]

Protocol 2: Synthesis of 1-Hydroxy-3-O-Substituted Xanthone Derivatives

This protocol details the substitution at the C3 hydroxyl group of 1,3-dihydroxyxanthone.

Materials:

-

1,3-Dihydroxyxanthone

-

Appropriate alkyl, alkenyl, alkynyl, or phenylalkyl bromide

-

Potassium carbonate

-

Acetone

-

Distilled water

-

Chloroform

-

Diluted hydrochloric acid (10% v/v)

-

Saturated sodium carbonate solution

-

Silica gel for column chromatography

Procedure:

-

A mixture of 1,3-dihydroxyxanthone, the corresponding bromide, and potassium carbonate in acetone is refluxed for several hours.[8]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is treated with distilled water and extracted with chloroform.

-

The organic layer is collected and washed sequentially with diluted hydrochloric acid, saturated sodium carbonate solution, and distilled water.[8]

-

The crude product is purified by column chromatography on silica gel to obtain the pure 1-hydroxy-3-O-substituted xanthone derivative.[8]

Protocol 3: Synthesis of 1,3-Dihydroxyxanthone Mannich Base Derivatives

This protocol describes the introduction of a Mannich base at the C2 position of the xanthone core.

Materials:

-

1,3-Dihydroxyxanthone or 3-O-substituted derivative

-